molecular formula C10H15BrN4O2 B1680689 N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide CAS No. 366-71-2

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide

Cat. No.: B1680689
CAS No.: 366-71-2
M. Wt: 303.16 g/mol
InChI Key: NRPOABPFGVJPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide is a chemical compound with the molecular formula C10H14N4O2•BrH and a molecular weight of 303.20 . This compound is known for its unique structure, which includes a hydrazine group, a methyl group, and an allophanoylbenzyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves several steps. The primary synthetic route includes the reaction of 1-methylhydrazine with p-allophanoylbenzyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the compound can modulate cell signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other hydrazine derivatives.

Properties

CAS No.

366-71-2

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide;hydrobromide

InChI

InChI=1S/C10H14N4O2.BrH/c1-12-13-6-7-2-4-8(5-3-7)9(15)14-10(11)16;/h2-5,12-13H,6H2,1H3,(H3,11,14,15,16);1H

InChI Key

NRPOABPFGVJPAT-UHFFFAOYSA-N

SMILES

CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br

Canonical SMILES

CNNCC1=CC=C(C=C1)C(=O)NC(=O)N.Br

Appearance

Solid powder

366-71-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-methyl-2-p-allophanoylbenzylhydrazine hydrobromide
Ro 4-6824
Ro-4-6824

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
Reactant of Route 2
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
Reactant of Route 3
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
Reactant of Route 4
Reactant of Route 4
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
Reactant of Route 5
Reactant of Route 5
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide
Reactant of Route 6
N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.